(r)-1-Methyl-3-phenylpiperazine
Description
Properties
IUPAC Name |
(3R)-1-methyl-3-phenylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@@H](C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960403-87-6 | |
| Record name | 1-Methyl-3-phenylpiperazine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960403876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYL-3-PHENYLPIPERAZINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754JEG656A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation and Cyclization Strategies
The foundational synthesis of 1-methyl-3-phenylpiperazine involves alkylation of β-phenylethylamine derivatives followed by cyclization. U.S. Patent 7,041,826 details a process starting with 4-benzyl-2-oxo-3-phenylpiperazine, which undergoes methylation using methyl iodide in the presence of sodium hydride. The intermediate 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is reduced with lithium aluminium hydride (LiAlH) to yield 4-benzyl-1-methyl-3-phenylpiperazine. Catalytic hydrogenation (5% Pd/C, 80–100 psi H) removes the benzyl group, producing racemic 1-methyl-3-phenylpiperazine with >99% purity.
Key Reaction Conditions :
This method avoids contaminants like 1-methyl-2-phenylpiperazine by maintaining strict control over intermediate isomeric purity.
Stereoselective Synthesis of (R)-1-Methyl-3-Phenylpiperazine
Enzymatic Resolution of Racemates
Patent WO2007144409A1 discloses a stereoselective route using enzymatic hydrolysis. Racemic 1-methyl-3-phenylpiperazine is converted to oxalamate derivatives (e.g., methyl or benzyl oxalamate), which are subjected to hydrolysis by Streptomyces griseus protease. This enzyme selectively cleaves the (S)-enantiomer’s oxalamate group, leaving the (R)-enantiomer intact. Subsequent separation and acidic cleavage yield this compound with >99% enantiomeric excess (ee).
Optimized Parameters :
-
Substrate: Methyl oxalamate derivative of racemic 1-methyl-3-phenylpiperazine.
-
Enzyme: Streptomyces griseus protease, pH 7.0–8.0, 37°C.
Industrial-Scale Production and Challenges
Catalytic Hydrogenation and Isomer Control
Industrial processes prioritize cost-effectiveness and scalability. The method in U.S. Patent 7,041,826 achieves this using catalytic hydrogenation under 80–100 psi H, which minimizes byproducts like 1,4-dimethyl-2-phenylpiperazine. Critical quality control measures include:
Racemization Mitigation
Racemization during synthesis remains a major challenge. For example, using concentrated HSO in mirtazapine synthesis led to significant racemization via ipso-attack mechanisms. Substituting polyphosphoric acid (PPA) reduced racemization, with ee increasing as PPA concentration decreased. This principle applies to this compound synthesis, where acidic conditions must be carefully modulated.
Analytical Characterization
Chiral Purity Assessment
Optical purity is validated using chiral HPLC or nuclear magnetic resonance (NMR) with chiral shift reagents. For instance, H NMR of this compound shows distinct splitting patterns for the methyl group (δ 2.29 ppm) and piperazine protons (δ 2.76–3.07 ppm).
Representative Data :
Impurity Profiling
Regulatory standards require impurity levels <0.1%. Common impurities include:
-
1-Methyl-2-phenylpiperazine : Formed via isomeric diol intermediates.
-
1,4-Dimethyl-2-phenylpiperazine : Resulting from over-alkylation.
Applications in Pharmaceutical Synthesis
This compound is critical for synthesizing (R)-mirtazapine, which exhibits distinct pharmacokinetics compared to the (S)-enantiomer. Future directions include:
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-3-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromobenzene in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used.
Scientific Research Applications
Structure
The compound features a piperazine ring substituted with a methyl group and a phenyl group, contributing to its pharmacological activity.
Synthesis of Antidepressants
One of the primary applications of (r)-1-Methyl-3-phenylpiperazine is in the synthesis of Mirtazapine, an antidepressant used to treat major depressive disorder. The compound acts as a key intermediate in the production process, where it is transformed into Mirtazapine through various chemical reactions.
Synthesis Process Overview
- Starting Material: N-(2-chloroethyl)-N-methyl-2-chloro-phenylethylamine
- Reagents Used: Ammonia, lithium aluminium hydride
- Conditions: High-pressure hydrogenation and purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Acaricidal Activity
Recent studies have explored the acaricidal potential of phenylpiperazine derivatives, including this compound. Research indicates that these derivatives exhibit significant activity against various mite species, suggesting their potential use in agricultural applications .
Novel Derivative Synthesis
Innovative synthetic methods have been developed to create new derivatives of this compound. These derivatives may possess enhanced biological activities or improved pharmacokinetic profiles, making them candidates for further pharmaceutical development .
Case Study 1: Mirtazapine Synthesis
In a study published by Roderick et al., the synthesis of Mirtazapine using this compound was outlined. The researchers highlighted the challenges associated with impurities during synthesis and proposed methods to enhance yield and purity through controlled reaction conditions and purification steps .
Case Study 2: Acaricidal Efficacy
A recent publication examined the acaricidal properties of synthesized phenylpiperazine derivatives. The study demonstrated that certain modifications to the piperazine structure significantly increased efficacy against specific mite populations, indicating potential agricultural applications for this compound derivatives .
Mechanism of Action
The mechanism of action of ®-1-Methyl-3-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of neurotransmitter receptors in the brain, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Enantioselective Separation Efficiency
(R)-1-Methyl-3-phenylpiperazine exhibits superior enantioselectivity compared to analogous amines due to its stereochemical compatibility with chiral MOFs.
Functionalization and Bioactivity
- Sulfonimidamide Synthesis : Racemic 1-methyl-3-phenylpiperazine reacts with disulfides to form vinyl sulfonimidamides (d.r. 1:2), indicating stereochemical influence on product distribution .
- Sulfonyl Fluoride Derivatives : Reacts with AISF to yield 4-methyl-2-phenylpiperazine-1-sulfonyl fluoride (94% yield), highlighting utility in probe design .
- Cross-Reactivity: Causes false positives in amphetamines immunoassays due to structural similarity, unlike most arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine) .
Structural Analogs and Binding Profiles
Substituent variations in phenylpiperazines significantly alter bioactivity:
Key Differentiators of this compound
High Enantioselectivity : Achieves >85% ee in chiral separations, making it preferable for asymmetric synthesis .
Metabolic Cross-Reactivity: Unique interference in immunoassays, unlike other piperazines .
Versatile Derivatization : Serves as a precursor for sulfonimidamides and sulfonyl fluorides with high yields .
Pharmaceutical Utility : Critical intermediate in antidepressants (e.g., mirtazapine) and metabolite of clinically used drugs .
Biological Activity
(R)-1-Methyl-3-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.
1. Synthesis of this compound
The synthesis of this compound typically involves the use of various chemical methods, including the Mannich reaction, which is a crucial step in developing biologically active compounds. This reaction allows for the introduction of amine functionalities into piperazine derivatives, enhancing their pharmacological profiles .
Synthesis Methods
- Mannich Reaction : This method involves the condensation of formaldehyde with a secondary amine and a ketone or aldehyde, leading to the formation of piperazine derivatives.
- Reduction Techniques : Various reduction methods can be employed to obtain high-purity this compound from its precursors .
2. Biological Activity
This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The disk diffusion method has been utilized to evaluate its efficacy, revealing zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 6 |
| Escherichia coli | 17 |
| Candida albicans | 0 |
These results indicate that while the compound shows varying degrees of activity against different microorganisms, it is particularly effective against E. coli .
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on cancer cell lines, particularly HepG2 cells (human liver cancer cells). The compound has demonstrated significant cytotoxicity with an IC50 value indicating its potential as an anticancer agent .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the piperazine ring can significantly influence its potency and selectivity against various biological targets. For instance, substituents on the phenyl ring can enhance lipophilicity and improve membrane permeability, thereby increasing bioavailability .
4. Case Studies
Several studies have investigated the biological activities of phenylpiperazine derivatives, including this compound:
- Antimycobacterial Activity : A study reported that derivatives with lipophilic substituents showed improved activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Acaricidal Activity : Research on phenylpiperazine derivatives indicated potential use in agricultural applications, particularly as acaricides against pests like Tetranychus urticae. The efficacy of these compounds suggests a dual application in both medicinal and agricultural fields .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for preparing (R)-1-methyl-3-phenylpiperazine, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via two primary routes:
- Route 1 : Reduction of 1-alkyl-2-oxo-3-phenylpiperazines (e.g., 6a ) using LiAlH₄ in anhydrous THF under reflux (6 h), followed by deprotection (e.g., Pd/C hydrogenation for benzyl groups or HCl for Boc groups). This yields 84% purity for 5a (1-methyl-3-phenylpiperazine) .
- Route 2 : Deprotection of intermediates (e.g., 3a ) followed by reduction. For example, hydrogenation of 4a (4-benzyl-1-methyl-3-phenylpiperazine) removes the benzyl group to yield 5a with 99.5% purity .
- Key Considerations : LiAlH₄ must be handled under anhydrous conditions to avoid violent side reactions . Pd/C catalysts require careful activation and storage in inert atmospheres .
Q. How are structural confirmations of intermediates and final products performed in these syntheses?
- Methodological Answer :
- Spectroscopy : ¹H-NMR and ¹³C-NMR confirm regiochemistry and stereochemistry. For example, 5a shows a singlet at δ 2.31 ppm for the methyl group and aromatic protons at δ 7.23–7.40 ppm .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., 5a has [M+H]⁺ at m/z 177.0) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., 5a : C, 76.66%; H, 6.81%) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., over-reduction or isomerization) impact the synthesis of enantiomerically pure this compound?
- Methodological Answer :
- Chiral Resolution : Current methods (e.g., in ) yield racemic mixtures. Enantiomeric purity requires chiral catalysts or chromatography. For example, asymmetric hydrogenation of imine intermediates could be explored using Ru-BINAP complexes.
- Side Reactions : Over-reduction of the piperazine ring by LiAlH₄ may lead to byproducts. Kinetic studies (e.g., monitoring via in situ IR) can optimize reaction time and temperature .
Q. What strategies mitigate low yields in N-alkylation steps during intermediate synthesis?
- Methodological Answer :
- Protecting Groups : Boc or benzyl groups improve regioselectivity. For example, 3a (4-benzyl-1-methyl-2-oxo-3-phenylpiperazine) is synthesized with 99% purity using NaH as a base in DMF .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing transition states.
- Workflow Optimization : Column chromatography (silica gel) separates isomers, as seen in the purification of 4d (86–88°C melting point) .
Q. How can conflicting NMR data for structurally similar intermediates (e.g.,3a vs.3b ) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals. For instance, 3a and 3b differ in alkyl chain environments (methyl vs. ethyl), detectable via ¹³C-NMR .
- Computational Modeling : DFT calculations predict chemical shifts, aiding assignments for ambiguous peaks .
Q. What analytical methods are critical for detecting trace impurities in final products?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (e.g., CH₃CN/0.05 M KH₂PO₄) quantifies impurities. 5a has a retention time of 6.5 min and 99.5% purity .
- GC-MS : Monitors volatile byproducts (e.g., residual THF or DMF) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 56–60°C vs. 58–59°C)?
- Analysis :
- Crystallization Conditions : Differences in recrystallization solvents (e.g., cyclohexane vs. toluene) affect crystal packing and melting points .
- Purity Levels : Impurities (e.g., residual LiAlH₄ byproducts) lower observed melting points. Studies reporting 58–59°C used rigorous HPLC purification .
Q. How do reaction yields differ between hydrogenation (Pd/C) and acidolysis (HCl) for deprotection?
- Analysis :
- Hydrogenation : Pd/C in methanol/CH₃COOH gives 84% yield for 5a but risks over-reduction .
- Acidolysis : 6N HCl at RT removes Boc groups with 88% yield but may hydrolyze sensitive functional groups .
Tables of Key Data
| Intermediate | Synthetic Route | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3a | Alkylation of 2a | 99% | 99% | |
| 5a | LiAlH₄ reduction | 84% | 99.5% | |
| 6a | Pd/C hydrogenation | 98% | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
